molecular formula C10H10Cl2N2OS B12531658 2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- CAS No. 676167-21-8

2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro-

Cat. No.: B12531658
CAS No.: 676167-21-8
M. Wt: 277.17 g/mol
InChI Key: CQIWXUUFHBXATK-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- is a heterocyclic compound that features a pyrimidine ring with a thione group and a dichlorophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction forms the intermediate 5-(2,4-dichlorophenoxy)methyl-1,3,4-thiadiazol-2-amine, which is then cyclized to form the desired pyrimidinethione compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- is unique due to its combination of a pyrimidine ring with a thione group and a dichlorophenoxy substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

676167-21-8

Molecular Formula

C10H10Cl2N2OS

Molecular Weight

277.17 g/mol

IUPAC Name

5-(2,4-dichlorophenoxy)-1,3-diazinane-2-thione

InChI

InChI=1S/C10H10Cl2N2OS/c11-6-1-2-9(8(12)3-6)15-7-4-13-10(16)14-5-7/h1-3,7H,4-5H2,(H2,13,14,16)

InChI Key

CQIWXUUFHBXATK-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC(=S)N1)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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